molecular formula C17H17ClN2O5 B5994191 N-(2-chloro-5-nitrophenyl)-3,5-diethoxybenzamide

N-(2-chloro-5-nitrophenyl)-3,5-diethoxybenzamide

Cat. No.: B5994191
M. Wt: 364.8 g/mol
InChI Key: VPVJMOMSAUXMOA-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-3,5-diethoxybenzamide: is an organic compound characterized by the presence of a benzamide core substituted with chloro, nitro, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-nitrophenyl)-3,5-diethoxybenzamide typically involves the reaction of 2-chloro-5-nitroaniline with 3,5-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro and nitro groups on the phenyl ring can undergo nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in acidic medium.

Major Products Formed:

    Amino Derivatives: Formed by the reduction of the nitro group.

    Aldehydes and Carboxylic Acids: Formed by the oxidation of ethoxy groups.

Scientific Research Applications

Chemistry: N-(2-chloro-5-nitrophenyl)-3,5-diethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for the development of anti-inflammatory and antimicrobial agents.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism by which N-(2-chloro-5-nitrophenyl)-3,5-diethoxybenzamide exerts its effects is primarily through its interaction with specific molecular targets. The nitro and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The ethoxy groups can enhance the lipophilicity of the compound, facilitating its passage through cellular membranes.

Comparison with Similar Compounds

  • 2-chloro-5-nitrophenyl isothiocyanate
  • 2-chloro-5-nitrophenyl isocyanate
  • 2-chloro-5-nitroaniline

Uniqueness: N-(2-chloro-5-nitrophenyl)-3,5-diethoxybenzamide is unique due to the presence of both ethoxy groups on the benzamide core, which imparts distinct chemical and physical properties. These ethoxy groups can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-3,5-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-3-24-13-7-11(8-14(10-13)25-4-2)17(21)19-16-9-12(20(22)23)5-6-15(16)18/h5-10H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVJMOMSAUXMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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